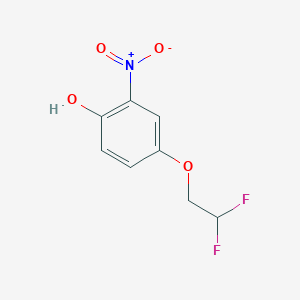
4-(2,2-Difluoroethoxy)-2-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Difluoroethoxy)-2-nitrophenol is an organic compound characterized by the presence of a difluoroethoxy group and a nitrophenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoroethoxy)-2-nitrophenol typically involves the reaction of 2,2-difluoroethanol with a suitable phenolic precursor under basic conditions. The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes and the use of continuous flow reactors to optimize reaction efficiency and safety. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2,2-Difluoroethoxy)-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation or metal hydrides (e.g., sodium borohydride).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4-(2,2-Difluoroethoxy)-2-aminophenol.
Substitution: Various ethers or esters depending on the substituent introduced.
Oxidation: Quinones or other oxidized phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,2-Difluoroethoxy)-2-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-(2,2-Difluoroethoxy)-2-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group may enhance the compound’s binding affinity and selectivity towards these targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially resulting in cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
4-(2,2-Difluoroethoxy)-2-aminophenol: A reduced derivative with an amino group instead of a nitro group.
4-(2,2-Difluoroethoxy)-2-hydroxybenzaldehyde: An oxidized derivative with an aldehyde group.
4-(2,2-Difluoroethoxy)-2-methoxyphenol: A substituted derivative with a methoxy group.
Uniqueness: 4-(2,2-Difluoroethoxy)-2-nitrophenol is unique due to the presence of both a difluoroethoxy group and a nitrophenol moiety, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H7F2NO4 |
|---|---|
Molekulargewicht |
219.14 g/mol |
IUPAC-Name |
4-(2,2-difluoroethoxy)-2-nitrophenol |
InChI |
InChI=1S/C8H7F2NO4/c9-8(10)4-15-5-1-2-7(12)6(3-5)11(13)14/h1-3,8,12H,4H2 |
InChI-Schlüssel |
WVNWATKHYZWJJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OCC(F)F)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


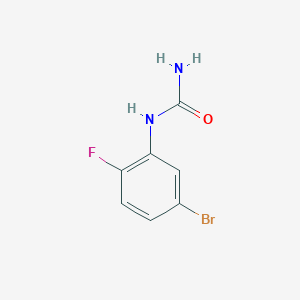
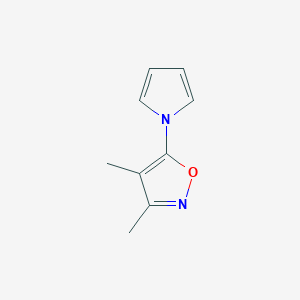
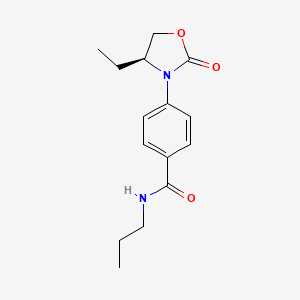
![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B12864682.png)
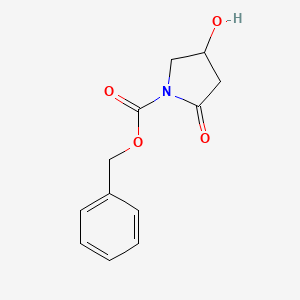

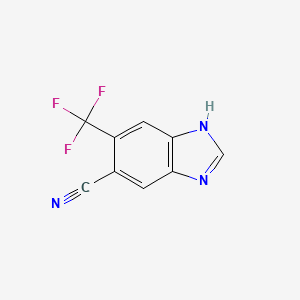
![2-Chloro-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12864698.png)
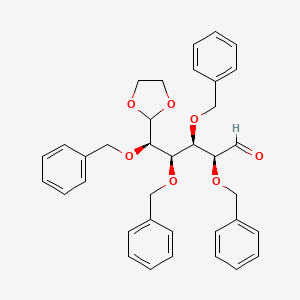
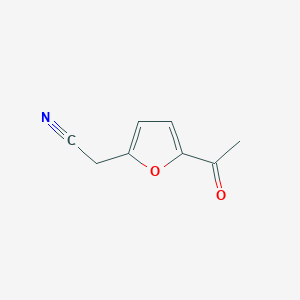
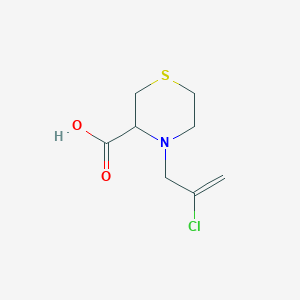

![3-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12864736.png)
![tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B12864741.png)
